(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
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Overview
Description
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and furan derivatives. The key steps include:
Formation of Benzo[d]thiazole Derivative: The benzo[d]thiazole moiety can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Preparation of Piperidine Derivative: The piperidine ring is introduced by reacting the benzo[d]thiazole derivative with piperidine in the presence of a base.
Formation of Isoxazole Derivative: The isoxazole ring is synthesized by reacting a suitable nitrile oxide with a furan derivative.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole-piperidine intermediate with the furan-isoxazole intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzo[d]thiazole or furan rings, while reduction may lead to the formation of reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its heterocyclic structure makes it a candidate for binding to enzymes, receptors, and other biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s heterocyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone: Unique due to its combination of benzo[d]thiazole, piperidine, and furan-isoxazole moieties.
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(pyridin-2-yl)isoxazol-3-yl)methanone: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c24-19(15-12-17(27-22-15)16-5-3-11-25-16)23-9-7-13(8-10-23)26-20-21-14-4-1-2-6-18(14)28-20/h1-6,11-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHNZDYSNNWSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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